3-Ethyl-1-[(3R)-piperidin-3-yl]urea
Description
3-Ethyl-1-[(3R)-piperidin-3-yl]urea is a chiral urea derivative characterized by a piperidine ring substituted at the 3R position with an ethylurea moiety. Its synthesis follows established protocols for urea-piperidine derivatives, such as the van Duzer method, which involves coupling piperidine precursors with ethyl isocyanate . Key spectral data include 13C NMR signals at δ 158.8 (urea carbonyl) and δ 54.8–27.9 (piperidine and ethyl group carbons), as well as HRMS (ESI) confirmation of its molecular ion ([M+H]+: 515.3224) .
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-ethyl-3-[(3R)-piperidin-3-yl]urea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H2,10,11,12)/t7-/m1/s1 |
InChI Key |
LVRXBAMYWHSMJS-SSDOTTSWSA-N |
Isomeric SMILES |
CCNC(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CCNC(=O)NC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(3R)-piperidin-3-yl]urea typically involves the reaction of ethyl isocyanate with a piperidine derivative. One common method is the reaction of ethyl isocyanate with 3-aminopiperidine under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[(3R)-piperidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
3-Ethyl-1-[(3R)-piperidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[(3R)-piperidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethylurea group distinguishes it from the fluorophenyl-methoxyphenol derivative , which lacks urea but includes aromatic substituents for π-π interactions.
- Salt Forms : The hydrochloride salt of the pyrrolidine analog improves solubility, a feature absent in the parent piperidine compound .
Physicochemical and Spectroscopic Analysis
Molecular Weight and Purity:
- Target Compound : Molecular weight inferred from HRMS (515.3224 [M+H]+) .
- Pyrrolidine Analog : 223.7 g/mol (hydrochloride salt; ≥95% purity) .
- Fluorophenyl Derivative : 331.38 g/mol (neutral form) .
Spectral Signatures:
- Urea Carbonyl : The target compound’s 13C NMR δ 158.8 aligns with typical urea carbonyl shifts, whereas the pyrrolidine analog’s urea group may exhibit slight deshielding due to ring strain .
- Piperidine vs. Pyrrolidine : The piperidine ring’s δ 54.8 (N-linked carbon) contrasts with the pyrrolidine’s δ ~50–60, reflecting differences in ring strain and electron distribution .
Biological Activity
3-Ethyl-1-[(3R)-piperidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It is characterized by an ethyl group and a piperidine moiety linked via a urea functional group, which may enhance its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may function as an inhibitor or modulator, influencing the activity of these targets, particularly in the central nervous system (CNS) .
1. Enzyme Inhibition
Research indicates that the compound exhibits potential for enzyme inhibition, particularly in pathways related to neurotransmitter systems. Its structural similarity to known pharmacophores suggests it may interact with enzymes involved in neurological disorders .
2. Receptor Binding
The piperidine component enhances the binding affinity to target receptors, particularly orexin receptors, which are implicated in regulating sleep-wake cycles and appetite. This interaction could provide therapeutic avenues for conditions such as narcolepsy and obesity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Ethyl-3-(piperidin-4-yl)urea | Piperidine ring at position 4 | Potentially different receptor affinity |
| 1-Isopropyl-3-(piperidin-3-yl)urea | Isopropyl group instead of ethyl | May exhibit different metabolic stability |
| 4-Methyl-1-(piperidin-4-yl)urea | Methyl substitution on the piperidine ring | Altered lipophilicity affecting blood-brain barrier penetration |
This table highlights the diversity within urea derivatives and their implications in medicinal chemistry .
Antibacterial Activity
The antibacterial potential of compounds similar to this compound has been explored through various studies. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria using methods like agar disc diffusion. Results indicated varying degrees of activity, suggesting that modifications to the urea structure could enhance efficacy against specific bacterial strains .
Therapeutic Applications
Recent investigations into the therapeutic applications of this compound have focused on its role as a potential orexin receptor agonist. This has implications for treating sleep disorders and metabolic syndromes. The pharmacokinetics and dynamics of the compound are under study to further elucidate its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
